An In-depth Technical Guide to the Chemical Properties of N-(4-fluorophenyl)-2-phenylbutanamide
An In-depth Technical Guide to the Chemical Properties of N-(4-fluorophenyl)-2-phenylbutanamide
Abstract: This technical guide provides a comprehensive overview of the chemical properties of N-(4-fluorophenyl)-2-phenylbutanamide, a compound of interest in medicinal chemistry and materials science. Although not extensively characterized in publicly available literature, this document constructs a detailed profile of the molecule through established principles of organic chemistry, data from analogous structures, and predictive methodologies. The guide covers a plausible synthetic route, physicochemical properties, in-depth spectroscopic analysis (NMR, IR, and Mass Spectrometry), and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.
Introduction
N-(4-fluorophenyl)-2-phenylbutanamide is an aromatic amide featuring a chiral center. Its structure combines a 2-phenylbutanoic acid moiety with a 4-fluoroaniline group via an amide linkage. The presence of the fluorophenyl group can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets, making it a compound of interest for further investigation. This guide aims to provide a foundational understanding of its chemical characteristics.
Synthesis and Reaction Mechanism
A common and effective method for the synthesis of N-aryl amides is the coupling of a carboxylic acid with an aniline derivative.[1][2] For N-(4-fluorophenyl)-2-phenylbutanamide, a logical synthetic approach involves the reaction of 2-phenylbutanoic acid with 4-fluoroaniline. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Proposed Synthetic Protocol
A one-pot synthesis can be achieved using a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-phenylbutanoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent, for example, EDC (1.1 equivalents), and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.
-
Amine Addition: To the activated mixture, add 4-fluoroaniline (1.0 equivalent).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for N-(4-fluorophenyl)-2-phenylbutanamide.
Physicochemical Properties
The physicochemical properties of N-(4-fluorophenyl)-2-phenylbutanamide are predicted based on its structure and data from its constituent precursors, 2-phenylbutanoic acid and 4-fluoroaniline.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆FNO | Calculated |
| Molecular Weight | 257.30 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | [4] |
| Melting Point | Not experimentally determined; expected to be a solid at room temperature | [4][5] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and dichloromethane; sparingly soluble in water | [4] |
| pKa | Not experimentally determined; amide N-H is weakly acidic |
Spectroscopic Characterization
The structural elucidation of N-(4-fluorophenyl)-2-phenylbutanamide would rely on a combination of spectroscopic techniques. The following are predicted spectra based on the compound's structure and data from analogous molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20-7.40 | Multiplet | 5H |
| Aromatic (C₆H₄F) | 7.00-7.15 and 7.45-7.60 | Multiplets (AA'BB' system) | 4H |
| Amide (N-H) | 8.0-9.0 | Broad singlet | 1H |
| Methine (α-CH) | ~3.60 | Triplet | 1H |
| Methylene (CH₂) | 1.80-2.10 | Multiplet | 2H |
| Methyl (CH₃) | ~0.95 | Triplet | 3H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~173 |
| Aromatic (C₆H₅, C-ipso) | ~140 |
| Aromatic (C₆H₅, C-ortho, C-meta, C-para) | 127-129 |
| Aromatic (C₆H₄F, C-F) | 155-160 (doublet due to C-F coupling) |
| Aromatic (C₆H₄F, C-ipso) | 133-135 |
| Aromatic (C₆H₄F, C-ortho to F) | 115-117 (doublet due to C-F coupling) |
| Aromatic (C₆H₄F, C-meta to F) | 121-123 (doublet due to C-F coupling) |
| Methine (α-CH) | ~55 |
| Methylene (CH₂) | ~27 |
| Methyl (CH₃) | ~12 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amide functional group and the aromatic rings.[6][7]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Medium, sharp |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Amide I) | 1650-1680 | Strong, sharp |
| N-H Bend (Amide II) | 1510-1550 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to weak |
| C-F Stretch | 1100-1250 | Strong |
Mass Spectrometry
In mass spectrometry, N-(4-fluorophenyl)-2-phenylbutanamide is expected to show a molecular ion peak and characteristic fragmentation patterns.[8][9] The most common fragmentation for amides is the cleavage of the amide bond.[8][9]
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 257.12
-
Acylium Ion: Cleavage of the C-N bond would result in a stable acylium ion at m/z = 147.08, corresponding to [C₆H₅CH(CH₂CH₃)CO]⁺.
-
Aniline Fragment: The other fragment would be the 4-fluoroaniline radical cation at m/z = 111.05.
-
Loss of Ethyl Group: Fragmentation of the 2-phenylbutanoyl moiety could lead to the loss of an ethyl group (C₂H₅), resulting in a fragment at m/z = 228.10.
-
Tropylium Ion: A common fragment from the phenyl group is the tropylium ion at m/z = 91.05.
Caption: Predicted mass spectrometry fragmentation of N-(4-fluorophenyl)-2-phenylbutanamide.
Potential Biological Activity
While there is no specific biological data for N-(4-fluorophenyl)-2-phenylbutanamide, the N-arylamide scaffold is present in many biologically active molecules. Derivatives of N-arylcinnamamides have shown antistaphylococcal, antitubercular, and antifungal activities.[10][11] Additionally, some phenylalkylamides have demonstrated bactericidal effects against Neisseria gonorrhoeae.[12][13] The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. Therefore, N-(4-fluorophenyl)-2-phenylbutanamide could be a candidate for screening in various biological assays, particularly as an antimicrobial or anticancer agent.
Conclusion
This technical guide has provided a detailed, albeit largely predictive, overview of the chemical properties of N-(4-fluorophenyl)-2-phenylbutanamide. A plausible synthetic route via amide coupling has been outlined, along with its key physicochemical properties. A comprehensive analysis of its expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) has been presented to aid in its identification and characterization. While its biological activity remains to be experimentally determined, the structural motifs present suggest potential for further investigation in medicinal chemistry. This guide serves as a valuable resource for researchers initiating studies on this compound.
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